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Introduction
Dipraglurant (also known as ADX48621) is an orally administered, small molecule belonging

to the imidazopyridine class of organic compounds.[1] It functions as a highly selective,

negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2]

[3] Developed by Addex Therapeutics, dipraglurant's primary clinical application under

investigation is the treatment of Levodopa-induced dyskinesia (LID) in patients with Parkinson's

disease (PD).[4] LID is a debilitating movement disorder that arises from long-term levodopa

therapy. By modulating excessive glutamate signaling in the basal ganglia, dipraglurant aims

to alleviate these involuntary movements without compromising the anti-parkinsonian benefits

of levodopa.

Mechanism of Action: Modulating Glutamate
Signaling
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor

(GPCR) predominantly expressed in the postsynaptic terminals of neurons in brain regions

such as the striatum, cortex, and hippocampus. It plays a crucial role in modulating neuronal

excitability and synaptic plasticity.
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Under normal physiological conditions, the binding of the neurotransmitter glutamate to the

orthosteric site of mGluR5 activates the Gq alpha subunit of its associated G-protein. This

initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to

the release of intracellular calcium (Ca2+), which mediates various downstream cellular

responses.

Dipraglurant functions as a negative allosteric modulator. It does not compete with glutamate

for its binding site. Instead, it binds to a distinct, allosteric site located within the

transmembrane domain of the mGluR5 receptor. This binding event induces a conformational

change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-

protein upon glutamate binding. Consequently, the entire downstream signaling cascade is

attenuated, leading to a reduction in excessive glutamate-mediated neuronal activity, which is

implicated in the pathophysiology of LID.
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Caption: mGluR5 signaling pathway and modulation by Dipraglurant.

Pharmacological Data
In Vitro Pharmacology
Dipraglurant is a potent and selective mGluR5 NAM. In vitro studies using recombinant human

mGluR5 receptors have determined its half-maximal inhibitory concentration (IC50) to be 21 ±
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1 nM.

Parameter Value Receptor/System Reference

IC50 21 ± 1 nM
Recombinant human

mGlu5 receptors

IC50 45 ± 2 nM
Recombinant rat

mGlu5 receptors

Table 1: In Vitro Potency of Dipraglurant.

Preclinical Pharmacology & Pharmacokinetics
Preclinical studies in rodent models have demonstrated the efficacy of dipraglurant in various

behavioral tests relevant to both motor and non-motor symptoms of Parkinson's disease. It has

shown antiparkinsonian, anxiolytic, antidepressant, and anticompulsive-like effects. Importantly,

these effects are observed at doses that do not cause motor impairment. In a macaque model

of PD, dipraglurant reduced the severity of LID without diminishing the efficacy of levodopa.

Pharmacokinetic studies in rats show that dipraglurant is rapidly absorbed after oral

administration, reaching maximum concentrations (Cmax) in both plasma and cerebrospinal

fluid (CSF) approximately 0.5 hours after dosing. This demonstrates that the compound readily

crosses the blood-brain barrier.
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Animal Model Species Doses (p.o.) Key Findings Reference

Haloperidol-

Induced

Catalepsy

Rat
1, 3, 10, 30

mg/kg

Dose-

dependently

reduced

catalepsy

(antiparkinsonian

effect)

Vogel Conflict-

Drinking Test
Rat 1, 3, 10 mg/kg

Increased

punished licks

(anxiolytic effect)

Forced Swim

Test
Mouse 30, 50 mg/kg

Dose-

dependently

reduced

immobility time

(antidepressant

effect)

Forced Swim

Test
Rat 3, 10, 30 mg/kg

Dose-

dependently

reduced

immobility time

(antidepressant

effect)

Marble Burying

Test
Mouse 10, 30 mg/kg

Decreased

number of buried

marbles

(anticompulsive

effect)

MPTP-Induced

Dyskinesia
Macaque N/A

Reduced severity

of LID

Table 2: Summary of Preclinical In Vivo Efficacy of Dipraglurant.
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Paramet
er

Route Dose
Cmax
(Plasma
)

Tmax
(Plasma
)

Cmax
(CSF)

Tmax
(CSF)

Referen
ce

Pharmac

okinetics
p.o. 10 mg/kg

~1000

ng/mL
0.5 h

~20

ng/mL
0.5 h

Table 3: Pharmacokinetic Profile of Dipraglurant in Rats.

Clinical Pharmacology & Pharmacokinetics
Dipraglurant has been evaluated in several clinical trials. Phase I studies in healthy volunteers

confirmed its safety, tolerability, and pharmacokinetic profile. A Phase 1 PET (Positron Emission

Tomography) study was conducted to measure mGluR5 receptor occupancy in 12 healthy

adults. The results showed dose-proportional receptor binding, with an optimal range for anti-

dyskinetic effect estimated to be between 50% and 70% occupancy.

A Phase IIa, double-blind, placebo-controlled study in 76 PD patients with moderate to severe

LID demonstrated a good safety and tolerability profile. The trial met its primary objective and

also showed statistically significant reductions in LID severity.
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Study Population Doses Key Findings Reference

Phase 1 PET

Study

12 Healthy

Volunteers

100 mg, 200 mg,

300 mg (single

dose)

Receptor

Occupancy: 27%

(100mg), 44.4%

(200mg), 53.5%

(300mg). Good

correlation

between plasma

concentration

and receptor

occupancy.

Phase IIa

(NCT01336088)

76 PD patients

with LID

Titrated from

50mg once daily

to 100mg three

times daily over

28 days

Primary

Outcome

(Safety): Good

safety and

tolerability

profile.

Secondary

Outcome

(Efficacy):

Statistically

significant

reduction in LID

severity (mAIMS

score) on Day 1

(50mg) and Day

14 (100mg).

Phase IIb/III

(NCT04857359)

~140 PD patients

with LID

150 mg/day for 1

week, then 300

mg/day for 11

weeks

Primary

Endpoint:

Change in

Unified

Dyskinesia

Rating Scale

(UDysRS). Study

was stopped due
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to slow

recruitment.

Table 4: Summary of Clinical Trial Data for Dipraglurant.

The most frequently reported adverse events in clinical trials have been dizziness, nausea,

fatigue, and a transient worsening of dyskinesia between doses.

Experimental Protocols
Radioligand Binding Assay for mGluR5 NAMs
This in vitro assay is used to determine the binding affinity (Ki) of a test compound by

measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to

express the mGluR5 receptor, or from rat brain tissue.

Incubation: A constant concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) is

incubated with the prepared membranes.

Competition: Increasing concentrations of the unlabeled test compound (e.g., dipraglurant)
are added to the incubation mixture. The test compound competes with the radioligand for

the allosteric binding site.

Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber

filter to separate the membrane-bound radioligand from the unbound radioligand.

Quantification: The radioactivity trapped on the filter is measured using liquid scintillation

counting.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound. The IC50 value (the concentration of the test compound

that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is
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then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the

concentration and affinity of the radioligand.
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Caption: Experimental workflow for a radioligand binding assay.

Haloperidol-Induced Catalepsy Test in Rats
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This in vivo behavioral model is used to assess the potential antiparkinsonian effects of a

compound.

Methodology:

Animal Acclimation: Rats are acclimated to the testing environment.

Induction of Catalepsy: Animals are pre-treated with haloperidol (e.g., 1 mg/kg, i.p.), a

dopamine D2 receptor antagonist that induces a cataleptic state, mimicking parkinsonian

akinesia.

Drug Administration: Following haloperidol administration, animals receive the test

compound (dipraglurant at various doses, p.o.) or a vehicle control.

Catalepsy Assessment: At specific time intervals post-drug administration, catalepsy is

measured. A common method is the "bar test," where the rat's forepaws are placed on a

horizontal bar raised a few centimeters off the surface. The time it takes for the rat to remove

both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.

Data Analysis: The time spent in the cataleptic posture is compared between the drug-

treated groups and the vehicle control group to determine if the test compound significantly

reduces cataleptic behavior.

Development and Clinical Progression
The development of dipraglurant follows a standard pharmaceutical pipeline, progressing from

initial discovery and preclinical evaluation to phased clinical trials designed to establish its

safety and efficacy in humans.
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Caption: Logical progression of Dipraglurant's development.

Conclusion
Dipraglurant is a potent and selective mGluR5 negative allosteric modulator with a well-

characterized pharmacological profile. Its mechanism of action, which involves dampening

excessive glutamatergic signaling in the basal ganglia, provides a strong rationale for its
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development as a treatment for Levodopa-induced dyskinesia in Parkinson's disease.

Preclinical data have consistently demonstrated its efficacy in relevant animal models of both

motor and non-motor symptoms. Clinical trials have confirmed a favorable safety profile and

have provided evidence of efficacy in reducing the severity of dyskinesia in patients. While

further large-scale clinical validation is necessary, dipraglurant represents a promising

therapeutic agent targeting a non-dopaminergic pathway to address a significant unmet need in

the management of Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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